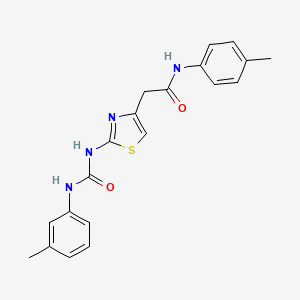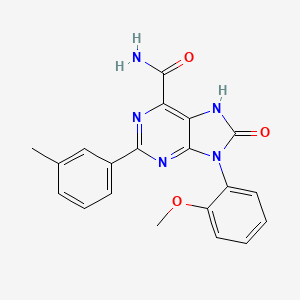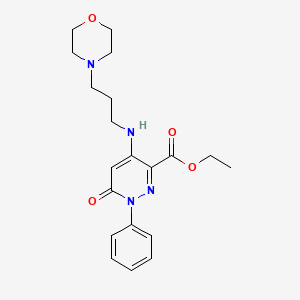
Ethyl 4-((3-morpholinopropyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several functional groups, including an ester group (carboxylate), a morpholine ring, and an amino group. These functional groups could potentially participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyridazine ring. The presence of the morpholine ring and the amino group could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the ester group could undergo hydrolysis, while the amino group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the functional groups present. For example, the presence of an ester group could influence the compound’s solubility in various solvents .科学的研究の応用
Antiproliferative Agent in Cancer Research
This compound has been studied for its potential as an antiproliferative agent . It’s designed to inhibit the proliferation of cancer cells, which is a key step in cancer treatment and research . The structure of the compound suggests that it could interfere with the replication machinery of the cells, thereby preventing the growth and spread of cancerous cells.
Suzuki–Miyaura Cross-Coupling Reactions
In organic chemistry, the Suzuki–Miyaura cross-coupling reaction is a significant method for forming carbon-carbon bonds. Ethyl 4-((3-morpholinopropyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate could potentially be used as a substrate or reagent in this type of reaction due to its structural properties, contributing to the synthesis of various organic compounds .
Liquid Crystal Research
Compounds with morpholinopropyl groups have been reported to exhibit potential liquid crystal properties . This suggests that Ethyl 4-((3-morpholinopropyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate could be used in the development of new liquid crystal materials, which are crucial for displays and other optical applications .
Development of Immunostimulatory Agents
The morpholine component of the compound is structurally similar to other molecules that have been used as immunostimulatory agents . This implies that the compound could be explored for its ability to modulate the immune system, which is beneficial in treating various diseases where the immune response is compromised .
Coordination Chemistry
The compound’s structure allows for potential applications in coordination chemistry , where it could act as a ligand to bind metal ions. This is important for creating metal complexes that have a variety of uses, including catalysis, material science, and medicinal chemistry .
Synthesis of Novel Organic Compounds
Lastly, the compound could serve as a precursor or intermediate in the synthesis of novel organic compounds . Its unique structure provides opportunities for chemical modifications, leading to the creation of new molecules with desirable properties for further research and application .
作用機序
Safety and Hazards
As with any chemical compound, handling “Ethyl 4-((3-morpholinopropyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate” would require appropriate safety precautions. Without specific safety data, it’s important to assume that the compound could be hazardous and to use appropriate personal protective equipment .
将来の方向性
特性
IUPAC Name |
ethyl 4-(3-morpholin-4-ylpropylamino)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-2-28-20(26)19-17(21-9-6-10-23-11-13-27-14-12-23)15-18(25)24(22-19)16-7-4-3-5-8-16/h3-5,7-8,15,21H,2,6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHPHRMBUYIAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCCCN2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-5-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2993424.png)
![N-[(6-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2993426.png)
![2-(2-Phenoxyethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2993427.png)
![1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2993428.png)
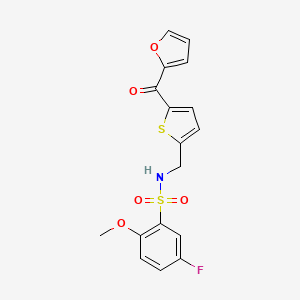
![Ethyl 4-[[6,7-dimethoxy-2-(2-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2993432.png)
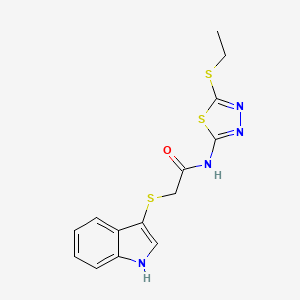
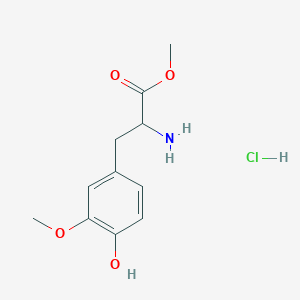
![N-(2-benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2993436.png)
![4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine](/img/structure/B2993438.png)

![N-Ethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2993444.png)
